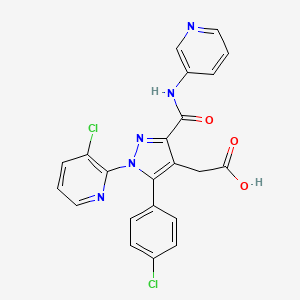

Pyrazole derivative 11

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H15Cl2N5O3 |

|---|---|

Molecular Weight |

468.3 g/mol |

IUPAC Name |

2-[5-(4-chlorophenyl)-1-(3-chloropyridin-2-yl)-3-(pyridin-3-ylcarbamoyl)pyrazol-4-yl]acetic acid |

InChI |

InChI=1S/C22H15Cl2N5O3/c23-14-7-5-13(6-8-14)20-16(11-18(30)31)19(22(32)27-15-3-1-9-25-12-15)28-29(20)21-17(24)4-2-10-26-21/h1-10,12H,11H2,(H,27,32)(H,30,31) |

InChI Key |

RHWMIURMWNGDKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=NN(C(=C2CC(=O)O)C3=CC=C(C=C3)Cl)C4=C(C=CC=N4)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazole Derivatives

Modern and Sustainable Synthetic Approaches

Green Chemistry and Catalyst-Free Methods

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, have spurred the development of environmentally benign methods for synthesizing pyrazole (B372694) derivatives. These approaches often focus on the use of non-toxic solvents like water, solvent-free reaction conditions, and the avoidance of traditional catalysts that can be toxic or difficult to separate from the final product. tandfonline.comrsc.org

A notable trend is the use of multicomponent reactions (MCRs) under green conditions. MCRs are highly efficient as they combine three or more reactants in a single step, saving time, energy, and reducing waste. scielo.org.za For instance, the synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives has been achieved in high yields (85-95%) through a catalyst-free MCR using magnetized distilled water as a solvent at 80°C. scielo.org.za This method offers advantages such as being environmentally friendly, cost-effective, and having a simple workup procedure. scielo.org.za

Solvent-free conditions represent another significant green approach. The synthesis of pyrazole derivatives has been reported by reacting isocyanides and dialkyl acetylenedicarboxylates with 1,2-dibenzoylhydrazines in the presence of tetrabutylammonium (B224687) bromide (TBAB) at room temperature without any solvent. tandfonline.com This method provides good yields (75-86%) and allows for the recovery and reuse of the organic salt catalyst. tandfonline.com

Ultrasound irradiation has also emerged as an energy-efficient technique in the green synthesis of pyranopyrazole derivatives. A catalyst-free MCR involving ethyl acetoacetate, aromatic aldehydes, hydrazine (B178648) monohydrate, and malononitrile (B47326) in water under ultrasonic irradiation has been shown to produce excellent yields. rsc.org The use of alternative energy sources like microwaves and ultrasound, coupled with benign solvents like water, aligns well with the goals of green chemistry. rsc.orgthieme-connect.com

The following table summarizes various green and catalyst-free methods for the synthesis of pyrazole derivatives:

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Multicomponent Reaction | 4-hydroxycoumarin, phenylhydrazine (B124118), aromatic aldehydes, malononitrile | Magnetized Distilled Water, 80°C, Catalyst-free | 85-93 | scielo.org.za |

| Multicomponent Reaction | Aromatic aldehydes, malononitrile, phenylhydrazine, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Magnetized Distilled Water, 80°C, Catalyst-free | 85-95 | scielo.org.za |

| One-pot, Three-component | Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), Room Temperature, Solvent-free | 75-86 | tandfonline.com |

| Multicomponent Reaction | Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | Water, Ultrasonic irradiation, Catalyst-free | Excellent | rsc.org |

Regioselective Functionalization Strategies

The functionalization of the pyrazole core at specific positions is crucial for tuning its chemical and biological properties. However, achieving regioselectivity can be challenging due to the inherent reactivity of the different carbon atoms in the pyrazole ring. scholaris.ca The C4 position is susceptible to electrophilic aromatic substitution, while the C5 position can be functionalized in the presence of strong bases. Direct functionalization at the C3 position is generally more difficult. scholaris.ca

Several strategies have been developed to achieve regioselective functionalization:

From N-Tosylhydrazones: A highly regioselective synthesis of functionalized pyrazoles has been developed from N-tosylhydrazones. This method demonstrates excellent tolerance to a variety of substituents and proceeds with complete regioselectivity. acs.org

Base-Mediated [3+2] Cycloaddition: A novel base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones allows for the regioselective synthesis of polysubstituted pyrazoles under mild conditions with broad functional group tolerance. acs.org

Reaction of Pyrazole N-oxides with Arynes: A regioselective route to C3-hydroxyarylated pyrazoles has been reported through the reaction of pyrazole N-oxides with arynes under mild conditions. This method is significant as it does not require the C4 and C5 positions to be blocked to achieve regioselectivity at C3. scholaris.ca

Sequential Metalation of Pyrazole 1-Oxides: 3,4,5-trisubstituted 1-hydroxypyrazoles can be prepared through the sequential regioselective deprotonation at C-5 or bromine-magnesium exchange at C-3 or C-4, followed by transmetalation and cross-coupling reactions. figshare.com

Base-Mediated Reaction of Diazo Compounds with Pyrylium (B1242799) Salts: Functionalized pyrazole-chalcones can be synthesized regioselectively through a base-mediated reaction of triaryl/alkyl pyrylium tetrafluoroborate (B81430) salts with α-diazo compounds. The reaction proceeds via nucleophilic addition, ring-opening, and intramolecular cyclization. rsc.org

The table below outlines different regioselective functionalization strategies for pyrazoles.

| Strategy | Key Reagents/Intermediates | Position(s) Functionalized | Key Features | Reference |

| Tandem Nucleophilic Addition/Intramolecular Cyclization | N-Tosylhydrazones, Malononitrile | Various | Complete regioselectivity, wide substrate scope. acs.org | acs.org |

| Base-Mediated [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes, Sydnones | Polysubstituted | Mild conditions, excellent regioselectivity. acs.org | acs.org |

| Reaction with Arynes | Pyrazole N-oxides, Arynes | C3 | Regioselective C3-hydroxyarylation. scholaris.ca | scholaris.ca |

| Sequential Metalation | Pyrazole 1-Oxides | C3, C4, C5 | Stepwise functionalization at multiple positions. figshare.com | figshare.com |

| Base-Mediated Ring Transformation | Pyrylium salts, α-Diazo compounds | Various | Forms functionalized pyrazole-chalcones. rsc.org | rsc.org |

Synthetic Routes towards Pyrazole Derivative 11a and Related Aminopyrazole Structures

Aminopyrazoles are a particularly important class of pyrazole derivatives due to their prevalence in bioactive molecules. mdpi.com Various synthetic strategies have been developed to access these structures, including the specific synthesis of Pyrazole Derivative 11a.

A divergent, regioselective synthetic protocol has been employed for the preparation of a series of pyrazolyl acylhydrazones and amides, including derivative 11a . mdpi.com The synthesis starts with the preparation of key 5-aminopyrazole carbohydrazide (B1668358) intermediates. These are formed through the condensation of a cyanoacetic ester, phenyl isothiocyanate, and a substituted hydrazine. mdpi.com For the synthesis of 11a , the corresponding carbohydrazide intermediate (7 ) was reacted with 4-methoxybenzaldehyde (B44291) in absolute ethanol (B145695) under reflux to yield the desired acylhydrazone. mdpi.com

General synthetic routes to 5-aminopyrazole derivatives often involve multicomponent reactions or cyclization of suitable precursors:

From Ketene (B1206846) N,S-acetals: 5-Aminopyrazoles can be synthesized by reacting ketene N,S-acetals with hydrazine hydrate. mdpi.com

From Malononitrile: The reaction of malononitrile, aldehydes, and phenylhydrazine in the presence of a catalyst can yield 5-amino-1H-pyrazole-4-carbonitriles. mdpi.com Another route involves the reaction of malononitrile dimer with hydrazine hydrate. jocpr.com

From 2-(Hetaryl-2-ylidene)acetonitriles: Fully substituted 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles can be synthesized by the addition of hydrazine to 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles. acs.org

The synthesis of Pyrazole Derivative 11a is detailed in the scheme below, which follows the general path for producing pyrazole acylhydrazones.

Scheme for the Synthesis of Pyrazole Derivative 11a

Reaction conditions: (a) hydrazine monohydrate, EtOHabs, reflux, 4–6 h; (b) 4-methoxybenzaldehyde, EtOHabs, reflux, 16 h. mdpi.com

Structure Activity Relationship Sar Investigations of Pyrazole Derivatives

Principles of Structure-Activity Relationship in Heterocyclic Systems

The exploration of Structure-Activity Relationships (SAR) is a foundational element in medicinal chemistry, aimed at understanding how a molecule's chemical structure correlates with its biological activity. acs.org For heterocyclic compounds, this process is particularly crucial as their structural diversity allows for fine-tuning of chemical properties to enhance biological specificity and efficacy. acs.org Heterocycles, such as pyrazole (B372694), are ring structures containing at least one atom from an element other than carbon. epa.gov The presence of these heteroatoms, like nitrogen in the pyrazole ring, introduces distinct electronic and steric characteristics that govern the molecule's reactivity, solubility, and interactions with biological targets. epa.gov

Positional and Substituent Effects on Bioactivity

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The pyrazole core offers multiple positions for substitution (N1, C3, C4, and C5), and modifications at each site can dramatically alter the compound's interaction with its biological target.

The N1 position of the pyrazole ring is a critical site for modification, with substituents here significantly impacting receptor binding, selectivity, and pharmacokinetic properties. Studies on pyrazole derivatives as cannabinoid receptor antagonists revealed that a 2,4-dichlorophenyl substitution at the N1-position was optimal for binding affinity. nih.gov In contrast, other substituents like 4-chlorophenyl or 4-nitrophenyl led to a decrease in affinity. researchgate.net

In the context of kinase inhibition, the N1 substituent also plays a key role. For instance, in a series of JNK3 inhibitors based on an aminopyrazole scaffold, substituting the pyrazole ring with an N-isopropyl group resulted in better isoform selectivity compared to an N-methyl analog. nih.gov Further modifications with groups containing dimethylamino, diethylamino, piperidine (B6355638), or pyrrolidine (B122466) at this position yielded compounds with high potency and excellent isoform selectivity. nih.gov In other studies targeting LRRK2 kinase, N-alkyl pyrazoles demonstrated moderate stability in liver microsomes. mdpi.com Computational studies on B-Raf kinase inhibitors have highlighted that N1-substituted pyrazole derivatives can form stable interactions with residues at the entrance of the active site, and the nature of the N1 substituent can influence a crucial water wire hydrogen-bond network. nih.gov However, in the development of inhibitors for Toxoplasma gondii CDPK1, substitutions at the N1 position with aliphatic chains or rings did not improve enzyme potency, although the introduction of hydroxylated aliphatic chains did enhance solubility. epa.gov

Substitutions at the carbon atoms of the pyrazole ring (C3, C4, and C5) are equally critical in defining the biological profile of the derivatives. The specific groups at these positions dictate steric hindrance, electronic properties, and potential for hydrogen bonding, which collectively influence target engagement. acs.org

For cannabinoid CB1 receptor antagonists, SAR studies identified that a carboxamido group at the C3-position and a para-substituted phenyl ring at the C5-position were essential for potent and selective activity. nih.gov The most potent compound in this series featured a p-iodophenyl group at C5. nih.gov

In the development of anti-inflammatory agents, C4 electron-withdrawing substituents such as -CF3 or -SO2NH2 have been shown to boost potency. acs.orgmdpi.com SAR exploration focused on aromatic variations at the C4 position revealed that a combination of meta- and para-substitution on a C4-phenyl ring led to more potent compounds compared to those with mono-substituted phenyl rings, particularly with alkoxy substituents. scirp.org

At the C3 and C5 positions, the introduction of alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl, thiophene) groups can adjust steric hindrance. acs.orgmdpi.com In the context of antitubercular aminopyrazole derivatives, the presence of electron-withdrawing substituents on phenylamino (B1219803) groups located at the C3 and C5 positions was found to be beneficial for activity. mdpi.com Conversely, electron-donating groups at these positions led to a significant reduction in potency. mdpi.com For some anticancer agents, substitutions with a thiophene (B33073) ring at C5, combined with an electron-withdrawing group on a phenyl ring at C3, resulted in increased antibacterial activity. nih.gov

The following table summarizes the observed effects of various substitutions on the bioactivity of pyrazole derivatives.

| Position | Substituent Type | Observed Effect on Bioactivity | Target/Activity | Citation |

| N1 | 2,4-Dichlorophenyl | Optimal for binding affinity | Cannabinoid CB1 Receptor | nih.gov |

| N1 | N-isopropyl | Improved isoform selectivity over N-methyl | JNK3 Kinase | nih.gov |

| N1 | Hydroxylated aliphatic chains | Improved solubility, no change in potency | T. gondii CDPK1 | epa.gov |

| C3 | Carboxamido group | Essential for potent activity | Cannabinoid CB1 Receptor | nih.gov |

| C3 | Phenyl ring with electron-withdrawing group | Increased antibacterial activity (in combination with C5 sub) | Antibacterial | nih.gov |

| C4 | Electron-withdrawing groups (-CF3, -SO2NH2) | Enhanced potency | Anti-inflammatory | acs.orgmdpi.com |

| C4 | Meta- and para-substituted phenyl ring | More potent than mono-substituted analogs | Not Specified | scirp.org |

| C5 | Para-substituted phenyl ring | Essential for potent activity | Cannabinoid CB1 Receptor | nih.gov |

| C3/C5 | Phenylamino with electron-withdrawing groups | Beneficial for activity | Antitubercular | mdpi.com |

SAR of Pyrazole Derivative 11a and Aminopyrazole Analogs

Recent investigations into a series of functionalized pyrazolyl acylhydrazones and amides have highlighted the potential of this class of compounds as antiproliferative agents. researchgate.net Within this series, Derivative 11a emerged as a compound with noteworthy antitumor properties against several human cancer cell lines. researchgate.net This compound belongs to a class of aminopyrazole derivatives, which are widely recognized as key building blocks for bioactive molecules due to their versatile chemical nature and presence in numerous pharmacologically active agents. ijnc.irarabjchem.org

The structure of 11a is characterized by a phenylamino pyrazole nucleus decorated at positions 1, 3, and 4. researchgate.net The antiproliferative activity of 11a was confirmed by its micromolar IC50 values against various cell lines, demonstrating its promise as an anticancer candidate. researchgate.net

| Derivative | HeLa IC50 (µM) | MCF7 IC50 (µM) | SKOV3 IC50 (µM) | SKMEL28 IC50 (µM) |

| 11a | 4.63 ± 0.41 | 6.90 ± 0.34 | 6.88 ± 0.23 | 9.45 ± 0.66 |

Data sourced from a study on functionalized pyrazole hydrazones and amides. researchgate.net

The SAR studies of this series revealed critical insights. For instance, within the acylhydrazone series, compounds bearing a 4-methoxyphenyl (B3050149) or a 3,4-dimethoxyphenyl substituent (including 11a and its close analogs 10a,b and 12a,b ) were endowed with the most potent activity in inhibiting both platelet aggregation and ROS production. researchgate.net This suggests that the electronic properties conferred by methoxy (B1213986) groups on the phenyl ring are important for this specific bioactivity. In the related pyrazolyl amide series, the aromatic nature of the substituent on the amide was found to be critical for activity. researchgate.net

Broader SAR studies on aminopyrazoles confirm the importance of substitution patterns. For antitubercular aminopyrazole-4-carboxamides, the presence of electron-withdrawing substituents on phenylamino groups at both the R and R′ positions was beneficial for activity, while electron-donating groups reduced potency. mdpi.com In the development of JNK3 kinase inhibitors, extensive SAR studies on aminopyrazoles led to the discovery of highly potent and selective compounds by modifying the amide moiety and exploring substitution patterns on an attached pyridine (B92270) ring. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

Understanding the three-dimensional conformation of pyrazole derivatives and how they interact with their target receptors is essential for rational drug design. Molecular modeling techniques, including docking and molecular dynamics simulations, provide valuable hypotheses about these ligand-receptor interactions at an atomic level. ijpsonline.com

Studies on pyrazole derivatives as N-formyl peptide receptor (FPR) agonists suggested that the five-membered pyrazole scaffold could lead to a suboptimal arrangement of the molecule within the receptor's binding site, resulting in low or absent activity for some analogs. This highlights the importance of the core scaffold's geometry in achieving the correct orientation for receptor activation.

In the context of kinase inhibition, docking studies have been particularly insightful. For pyrazole derivatives designed as cyclin-dependent kinase 2 (CDK2) inhibitors, modeling showed that the ligands fit deeply within the ATP binding pocket. ijpsonline.com Key interactions included hydrogen bonds with residues such as Ile10, Lys89, and Asp145, as well as positioning within a hydrophobic pocket defined by Ile10, Phe82, and Leu134. ijpsonline.com Similarly, for inhibitors of the RET kinase, the most active compound was found to form four hydrogen bonds, with two crucial bonds to the hinge region residue Ala807, mimicking the interaction of ATP with the kinase.

For cannabinoid receptor (CB1) antagonists, structural requirements for potent binding were hypothesized to include specific substitutions at the N1, C3, and C5 positions that orient the molecule correctly within the receptor. nih.gov Computational studies of pyrazole derivatives targeting the HIV integrase receptor also revealed strong binding affinities, with the compounds occupying the active site pockets, suggesting their potential as inhibitors. These modeling approaches consistently show that a combination of hydrogen bonding and hydrophobic interactions stabilizes the pyrazole derivatives within the active site of their target proteins, and the specific conformation adopted by the ligand is critical for achieving high-affinity binding.

Preclinical Pharmacological Evaluation and Molecular Mechanisms of Pyrazole Derivative 11a

In Vitro Pharmacological Profiling

The pyrazole (B372694) derivative designated as 11a has been the subject of several preclinical studies to characterize its pharmacological activities. These investigations have revealed a molecule with a diverse biological profile, demonstrating potential in oncology, anti-inflammatory, and antioxidant applications. The following sections detail the in vitro findings for this compound.

Pyrazole derivative 11a has demonstrated significant antiproliferative properties against a panel of human cancer cell lines. In one study, its activity was assessed against HeLa (cervical cancer), MCF-7 (breast cancer), SKOV3 (ovarian cancer), and SKMEL28 (melanoma) cell lines. The compound inhibited cell proliferation with IC₅₀ values in the micromolar range, confirming a promising antitumor profile. nih.gov Notably, the efficacy of 11a was greater than the standard chemotherapeutic agent cisplatin (B142131) against both HeLa and MCF-7 cells, while showing reduced impact on the growth of normal fibroblast cells compared to cisplatin. nih.gov

Another investigation focused on its effects on breast, ovarian, and melanoma cell lines, where 11a was identified as the most potent compound among the series tested, particularly against MCF-7, IGROV1, and SK-MEL-5 cells. nih.gov The study highlighted its selectivity, showing it was 4.82 times more selective towards MCF-7 cancer cells than non-cancerous F180 fibroblasts. nih.gov Further mechanistic work revealed that 11a induces cell cycle arrest at the G2/M phase, which contributes to its inhibition of cell proliferation and pro-apoptotic effects. nih.gov

Antiproliferative Activity of Pyrazole Derivative 11a

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| HeLa | Cervical Cancer | 4.63 ± 0.41 | nih.gov |

| MCF-7 | Breast Cancer | 6.90 ± 0.34 | nih.gov |

| MCF-7 | Breast Cancer | 3.12 | nih.gov |

| SKOV3 | Ovarian Cancer | 6.88 ± 0.23 | nih.gov |

| SKMEL28 | Melanoma | 9.45 ± 0.66 | nih.gov |

| IGROV1 | Ovarian Cancer | 4.28 | nih.gov |

| SK-MEL-5 | Melanoma | 4.13 | nih.gov |

The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes. For derivative 11a , studies have confirmed its activity as a selective inhibitor of cyclooxygenase-2 (COX-2) and aromatase. nih.gov Compared to celecoxib (B62257), a known COX-2 inhibitor, compound 11a demonstrated significant and selective inhibitory activity. nih.gov Furthermore, its ability to inhibit aromatase, an enzyme crucial for estrogen biosynthesis, suggests a potential therapeutic application in hormone-dependent cancers like breast cancer. nih.gov While the broader class of pyrazoles has been investigated for inhibition of other enzymes like cholinesterases and carbonic anhydrases, specific data for derivative 11a in these assays is not extensively documented in the reviewed literature. nih.govresearchgate.net

Enzymatic Inhibition by Pyrazole Derivative 11a

| Enzyme Target | Inhibitory Activity (IC₅₀) | Reference Compound (IC₅₀) | Source |

|---|---|---|---|

| COX-2 | Selective Inhibition (S.I. = 22.52) | Celecoxib (S.I. = 21.41) | nih.gov |

| Aromatase | 16.50 µM | Letrozole (15.60 µM) | nih.gov |

Direct receptor binding studies for pyrazole derivative 11a are limited. However, its pharmacological profile provides indirect evidence of interaction with receptor-mediated pathways. The compound's potent activity against the MCF-7 breast cancer cell line, which is known to be estrogen receptor (ER) positive, combined with its demonstrated aromatase inhibitory activity, strongly suggests an interaction with the estrogen signaling pathway. nih.gov Aromatase inhibition reduces the production of estrogen, thereby decreasing the ligand available to activate the estrogen receptor.

While many pyrazole-based compounds, such as Rimonabant, are known to act as antagonists for cannabinoid receptors (CB1 and CB2), there is no specific evidence from the reviewed studies to indicate that derivative 11a has been evaluated for or possesses activity at these receptors. google.comnih.gov

The antiproliferative effects of pyrazole derivative 11a are linked to its ability to modulate critical cellular signaling pathways. Research has shown that the compound induces cell cycle arrest, a process tightly regulated by signaling cascades. nih.gov While the precise pathways modulated by 11a are still under full investigation, studies on closely related pyrazolyl hydrazones have shown effects on p38 mitogen-activated protein kinase (p38MAPK) phosphorylation. researchgate.net The p38MAPK and NF-κB pathways are critical in regulating inflammation and cell survival. researchgate.netplos.org For instance, another novel pyrazole derivative, P3C, was found to inactivate the p38MAPK/STAT3 pathway while activating JNK and NF-κB. nih.gov Although this indicates a common mechanism for the pyrazole class, direct evidence explicitly detailing the modulation of p38MAPK or NF-κB pathways by derivative 11a has not been presented in the available literature.

The pyrazole scaffold is a common feature in compounds developed for antimicrobial and antifungal purposes. orientjchem.orgmdpi.comnih.gov Numerous studies have reported on pyrazole derivatives showing inhibitory activity against various bacterial and fungal strains. sci-hub.sesemanticscholar.org However, the specific compound, pyrazole derivative 11a , as characterized in the key studies focusing on its antiproliferative and antioxidant activities, was not reported to have been assessed for its antimicrobial or antifungal properties. nih.govnih.gov

Pyrazole derivative 11a has been identified as a potent antioxidant agent in multiple assays. nih.govekb.eg As an acylhydrazone, it belongs to a chemical series noted for significant antioxidant properties. mdpi.com Studies confirmed its free radical scavenging capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and its ability to inhibit reactive oxygen species (ROS) formation. nih.govmdpi.com

A detailed investigation quantified its antioxidant potential through several methods. The compound registered a high total antioxidant capacity (TAC) and demonstrated significant iron-reducing power (IRP). ekb.eg Its scavenging activity against DPPH and ABTS radicals was also notable, with its efficacy in the ABTS assay being substantially higher than the reference, ascorbic acid. ekb.eg These findings underscore the compound's potential to mitigate oxidative stress. ekb.egresearchgate.net

Antioxidant and Radical Scavenging Profile of Pyrazole Derivative 11a

| Assay | Result (for 11a) | Reference Compound (Result) | Source |

|---|---|---|---|

| Total Antioxidant Capacity (TAC) | 84.73 ± 0.22 mg gallic acid/gm | - | ekb.eg |

| Iron-Reducing Power (IRP) | 53.92 ± 0.08 µg/mL | - | ekb.eg |

| DPPH Scavenging Activity (IC₅₀) | 8.60 ± 0.01 µg/mL | Ascorbic Acid (4.10 ± 0.01 µg/mL) | ekb.eg |

| ABTS Scavenging Activity (%) | 111.48 ± 0.05 % | Ascorbic Acid (39.10 ± 0.01 %) | ekb.eg |

Antitrypanosomal Efficacy Studies

The therapeutic potential of pyrazole derivatives has been extended to neglected tropical diseases, including trypanosomiasis. Specific N-ethylurea pyrazole compounds have been identified as potent and selective inhibitors of Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for Human African Trypanosomiasis (HAT) and Chagas disease, respectively. nih.gov

In vitro studies demonstrated that pyrazole urea (B33335) derivatives exhibit significant activity against T. b. brucei and T. cruzi. nih.gov The piperidine (B6355638) urea pyrazole, designated as compound 11 , showed a nearly 10-fold increase in potency against T. b. brucei compared to its benzamide (B126) precursor. nih.gov This compound was also a potent inhibitor of T. cruzi viability. nih.gov The drop in potency observed against T. cruzi compared to T. b. brucei may be attributed to the challenge of compound penetration through the host mammalian cell membrane in the intracellular T. cruzi assays. nih.gov Further optimization of a related pyrazole series led to the identification of compound 54 , which demonstrated high potency against both T. cruzi and T. b. rhodesiense, proving as active as the highly toxic HAT agent melarsoprol. nih.gov

| Compound | Target Parasite | Activity (IC50) | Notes |

|---|---|---|---|

| Compound 11 (piperidine urea pyrazole) | T. b. brucei | Potent, ~10-fold increase vs. precursor | Demonstrated a significant boost in activity. nih.gov |

| Compound 11 (piperidine urea pyrazole) | T. cruzi | Potent inhibitor of viability | Activity may be limited by host cell penetration. nih.gov |

| Compound 54 | T. b. rhodesiense | As active as melarsoprol | A highly potent analogue from an optimized series. nih.gov |

| Compound 54 | T. cruzi | IC50 = 16 nM | Demonstrated efficacy in a murine model of Chagas disease. nih.gov |

Plant Growth Regulatory Activity (e.g., in Arabidopsis seedlings)

Pyrazole derivatives have been identified as synthetic plant growth regulators. nih.govsdiarticle5.com These compounds can mimic the effects of ethylene (B1197577), a key gaseous plant hormone, by inducing a characteristic "triple response" in dark-grown Arabidopsis seedlings. nih.govnih.gov This response includes the inhibition of stem and root elongation and the exaggeration of the apical hook. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on a series of 27 pyrazole analogues revealed that specific substitutions significantly influence their biological activity. nih.gov While many pyrazole derivatives show some level of activity, compound C26 (3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide) was found to be particularly potent. nih.govresearchgate.net At a concentration of 10 µM, C26 induced an exaggerated apical hook curvature of 300±23 degrees and reduced hypocotyl length to 0.25±0.02 cm. nih.govresearchgate.net This was substantially more effective than the ethylene prodrug ethephon (B41061) under the same conditions. nih.govresearchgate.net The activity of these derivatives highlights their potential use in agriculture as low molecular weight, ecologically safer alternatives for regulating plant growth. sdiarticle5.com

| Treatment | Apical Hook Curvature (degrees) | Hypocotyl Length (cm) | Root Growth Inhibition |

|---|---|---|---|

| Control (untreated) | 58 ± 16 | 1.15 ± 0.01 | N/A |

| Ethephon (ethylene prodrug) | 128 ± 19 | 0.69 ± 0.06 | Significant |

| Compound C26 | 300 ± 23 | 0.25 ± 0.02 | Potency similar to ethephon |

Data sourced from studies on pyrazole derivatives' plant growth regulatory activities. nih.govresearchgate.net

In Vivo Preclinical Models for Efficacy Assessment

Evaluation in Disease Models (e.g., Anticancer, Anti-inflammatory)

Anti-inflammatory Activity: The in vivo anti-inflammatory efficacy of pyrazole derivatives has been confirmed in various preclinical animal models. In studies using the cotton pellet-induced granuloma and sponge implantation models in rats, certain pyrazole derivatives, including a compound designated as 11 , demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Notably, these compounds exhibited these effects with minimal or no ulcerogenic impact, suggesting a better safety profile. nih.gov Another study utilized the carrageenan-induced rat paw edema model to evaluate anti-inflammatory potential. bohrium.comdovepress.com A separate pyrazole derivative, 11a , which was designed as a nitric oxide-donating selective COX-2 inhibitor, was found to be more selective for the COX-2 isozyme than the reference drug celecoxib. nih.gov

Anticancer Activity: Pyrazole derivatives have shown significant in vivo and in vitro efficacy against various cancers. researchgate.net The pyrazole derivative 11a was identified as the most potent compound against several cancer cell lines, including breast (MCF-7), ovarian (IGROV1), and melanoma (SK-MEL-5), with IC₅₀ values of 3.12 µM, 4.28 µM, and 4.13 µM, respectively. nih.gov This compound also demonstrated a 4.82-fold greater selectivity towards MCF-7 cancer cells compared to normal fibroblasts. nih.gov Further mechanistic studies showed that derivative 11a induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation and apoptosis. nih.gov In a different study, a fused pyrazole derivative, compound 11 , exhibited potent anticancer activity against the HEPG2 human liver cancer cell line, with an IC₅₀ of 0.63 µM, which was significantly more potent than the reference drug erlotinib. frontiersin.org

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | 3.12 |

| IGROV1 | Ovarian | 4.28 |

| SK-MEL-5 | Melanoma | 4.13 |

Data reflects the cytotoxic potency of pyrazole derivative 11a against various human cancer cell lines. nih.gov

Pharmacodynamic Marker Analysis in Preclinical Settings

Pharmacodynamic (PD) markers are crucial for understanding the relationship between drug exposure and therapeutic effect, guiding the selection of effective dosing regimens for clinical studies. researchgate.net For pyrazole derivatives, several PD markers have been analyzed in preclinical settings to confirm target engagement and elucidate mechanisms of action.

In the context of anti-inflammatory activity, the modulation of pro-inflammatory cytokines serves as a key PD marker. A series of pyrazole urea/thiourea derivatives were evaluated for their ability to inhibit TNF-α and IL-6, showing potent activity. bohrium.com The measurement of reactive oxygen species (ROS) production is another relevant marker, as pyrazole molecules have demonstrated antioxidant activity by blocking ROS production in human platelets, which can be used as a biological model to study mechanisms involved in inflammation and cancer. nih.gov For pyrazole derivatives developed as kinase inhibitors, establishing predictive PD markers of target inhibition is essential for development. acs.org In the evaluation of FPR2/ALX agonists, target engagement markers such as receptor internalization and cytokine measurements were correlated with drug exposure to assess the anti-inflammatory potential. researchgate.net

Elucidation of Molecular Mechanisms of Action for Pyrazole Derivative 11a

Identification of Protein Targets (e.g., 14-3-3-E, 14-3-3-Q, Kinases)

The diverse pharmacological effects of pyrazole derivatives stem from their ability to interact with a wide range of protein targets. nih.gov

Kinase Inhibition: A primary mechanism of action for many pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govresearchgate.net Several pyrazole-based kinase inhibitors have received FDA approval for cancer therapy. researchgate.net

JAKs: Compound 11b , a 4-amino-(1H)-pyrazole derivative, was identified as a highly selective inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3), which are involved in signaling pathways that can lead to inflammation and cancer. nih.gov

VEGFR-2 and EGFR: A pyrazole derivative, 11 , was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC₅₀ of 0.27 µM. frontiersin.org Dual inhibition of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 has been a successful strategy in developing anticancer agents. frontiersin.org

Aromatase: The pyrazole oxime derivative 11a showed potent aromatase inhibitory activity with an IC₅₀ of 16.50 µM, comparable to the reference drug letrozole. nih.gov

PCTAIRE Family: A series of 3-amino-1H-pyrazole-based kinase inhibitors, including compounds 11a-f , demonstrated excellent cellular activity with EC₅₀ values ranging from 33.0 to 124.0 nM against the understudied PCTAIRE family of kinases. nih.gov

14-3-3 Protein Binding: The 14-3-3 protein family represents another important class of targets. These are highly conserved regulatory proteins that bind to hundreds of partner proteins, influencing processes like cell cycle control, apoptosis, and signal transduction. unisi.itnih.gov Studies on pyrazolone (B3327878) compounds, which are structurally related to pyrazoles, have identified direct binding to 14-3-3 proteins. nih.gov Fluorescence thermal shift assays revealed that 14-3-3-E is a primary target, while 14-3-3-Q is a minor target of these compounds. nih.gov The interaction with 14-3-3 proteins, which function as molecular chaperones, is significant as it can inhibit the protein aggregation that is a hallmark of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.gov

| Compound | Target Kinase | Activity | Therapeutic Area |

|---|---|---|---|

| Compound 11b | JAK2, JAK3 | Highly selective inhibitor | Cancer, Inflammation nih.gov |

| Compound 11 | VEGFR-2 | IC50 = 0.27 µM | Cancer frontiersin.org |

| Compound 11a | Aromatase | IC50 = 16.50 µM | Cancer nih.gov |

| Compounds 11a-f | PCTAIRE kinases | EC50 = 33.0–124.0 nM | General Kinase Inhibition nih.gov |

Investigation of Binding Modes and Key Molecular Interactions

To elucidate the underlying mechanisms for the pharmacological activity of pyrazole derivative 11a, molecular modeling and structure-based studies were implemented. nih.gov These computational analyses focused on understanding the binding modes and key molecular interactions of the compound with its primary biological targets: the cyclooxygenase-2 (COX-2) enzyme and the aromatase enzyme. nih.gov

Docking studies were performed to predict the binding conformation of pyrazole derivative 11a within the active sites of these enzymes. For the investigation of COX-2 inhibition, the docking was carried out using the enzyme's crystal structure with PDB ID: 3LN1. nih.gov The modeling for the series of synthesized pyrazole derivatives indicated that the compounds adopt a Y-shaped structure within the enzyme's binding pocket. nih.gov

For the analysis of aromatase inhibition, docking simulations were conducted with the enzyme structure identified by PDB ID: 1M17. nih.gov The research highlighted that the series of compounds containing an internal oxime, which includes derivative 11a, demonstrated superior anticancer activity. nih.gov This enhanced potency was attributed to the molecule's ability to form additional hydrogen bonds within the cleft of the aromatase receptor. nih.gov This robust interaction helps to explain the potent aromatase inhibitory activity observed for compound 11a. nih.gov

The preclinical data for pyrazole derivative 11a underscores its potential as a dual inhibitor of COX-2 and aromatase, with significant cytotoxic effects against several cancer cell lines. nih.gov The compound showed potent activity against MCF-7 (breast), IGROV1 (ovarian), and SK-MEL-5 (melanoma) cancer cells. nih.gov Furthermore, DNA-flow cytometric analysis revealed that compound 11a inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. nih.gov

Below are the detailed findings from the preclinical evaluation and the targets used in the molecular modeling studies.

Table 1: Biological Activity Data for Pyrazole Derivative 11a

| Parameter | Target/Cell Line | Result |

|---|---|---|

| Cytotoxicity IC₅₀ | MCF-7 | 3.12 µM |

| IGROV1 | 4.28 µM | |

| SK-MEL-5 | 4.13 µM | |

| Aromatase Inhibition IC₅₀ | Aromatase Enzyme | 16.50 µM |

| COX-2 Selectivity Index (S.I.) | COX-1/COX-2 | 22.52 |

Data sourced from Fadaly et al. (2023). nih.gov

Table 2: Molecular Docking Study Targets for Pyrazole Derivative 11a

| Target Enzyme | Protein Data Bank (PDB) ID |

|---|---|

| Cyclooxygenase-2 (COX-2) | 3LN1 |

| Aromatase | 1M17 |

Data sourced from Fadaly et al. (2023). nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Pyrazole derivative 11a |

| Celecoxib |

Computational Chemistry and Cheminformatics in Pyrazole Derivative Research

Molecular Modeling Techniques for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the three-dimensional structures and interactions of molecules. For pyrazole (B372694) derivatives, these methods are crucial for understanding how they bind to biological targets, which is a key determinant of their therapeutic effect.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). rsc.org This method is widely used to forecast the binding mode and affinity of pyrazole derivatives, helping to elucidate their mechanism of action and guide the design of more potent inhibitors. rsc.orgd-nb.info

Several studies have employed molecular docking to investigate various compounds referred to as "pyrazole derivative 11":

Thiazolyl-pyrazoline Derivative 11 as an EGFR Inhibitor: A study on thiazolyl-pyrazoline derivatives identified compound 11 , 4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole, as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, with an IC50 value of 0.06 μM. drugbank.comnih.gov Molecular docking results confirmed that this compound was effectively bound to the EGFR kinase active site, suggesting its potential as an anticancer agent. drugbank.comnih.gov

Pyridine-Pyrazole Hybrid Derivative 11 as a GlcN-6-P Synthase Inhibitor: In a series of newly synthesized pyridine-pyrazole hybrids, compound 11 was subjected to in silico molecular docking screening against glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govnih.govresearchgate.net The study revealed moderate to good binding energies for the synthesized ligands, including derivative 11, on the target protein, which supported the results of in vitro antimicrobial testing. nih.govnih.gov

Thiazolyl-pyrazole Derivative 11 as an Intermediate: Another research effort synthesized a thiazolyl-pyrazole derivative 11 from the reaction of 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ethyl chloroacetate. d-nb.info While this specific compound was an intermediate for further synthesis, related compounds in the series were subjected to computational studies, with docking results showing promising binding affinities against the active site of EGFR kinase. d-nb.inforesearchgate.net

Anti-inflammatory Pyrazole Derivative 11: A study investigating new heterocyclic compounds for anti-inflammatory activity synthesized a pyrazole derivative 11 that, along with other compounds in its series, showed potent efficacy. mdpi.com An in silico molecular docking study was performed on the most promising compounds to investigate their binding affinities against the cyclooxygenase-2 (COX-2) enzyme, and the results were consistent with the biological evaluation. mdpi.com

The binding interactions for some of these derivatives are detailed below:

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Thiazolyl-pyrazoline 11 | EGFR Kinase | Not specified | Not specified in abstract | drugbank.comnih.gov |

| Pyridine-pyrazole hybrid 11 | GlcN-6-P Synthase | -7.2 | Not specified | nih.govnih.gov |

| Thiazolyl-pyrazole 10a (related to 11) | EGFR Kinase | -3.4 | Not specified in abstract | d-nb.inforesearchgate.net |

| Anti-inflammatory pyrazole 11 | COX-2 | Not specified | Not specified in abstract | mdpi.com |

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed to construct a model based on the known structure of a related homologous protein. researchgate.net This technique is a crucial first step in structure-based drug design for novel targets. researchgate.net For instance, in studies involving pyrazole and imidazole (B134444) derivatives targeting the FGB1 protein, for which no experimental structure was available in the Protein Data Bank, a 3D model was built using homology modeling. researchgate.net This model was then validated and used for subsequent molecular docking analysis to predict how the derivatives bind to the active site. researchgate.net

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are used to provide detailed insights into the electronic structure of molecules. ingentaconnect.com These methods are valuable for understanding the reactivity, stability, and spectroscopic properties of pyrazole derivatives.

Density Functional Theory (DFT) is a popular QM method used to investigate the electronic properties of molecules. researchgate.netnih.gov DFT calculations can determine equilibrium geometries, vibrational frequencies, and NMR spectra, and can be used to analyze frontier molecular orbitals (HOMO and LUMO) to understand reactivity. ingentaconnect.comnih.gov

A study on a series of (E)-4-((3,5-dimethyl-1-(4-R-phenyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile compounds, where derivative 11 corresponds to the R = 2-Cl variant, utilized DFT and Time-Dependent DFT (TD-DFT) calculations. researchgate.net These calculations were performed to model the compounds and the molecular orbitals involved in electronic transitions, confirming the robustness of the conjugated structure. researchgate.net

DFT has also been extensively applied to study well-known drugs containing a pyrazole core. For example, DFT calculations at the B3LYP/6-311++G** level were used to study four possible tautomers of Sildenafil (B151) , a drug for erectile dysfunction. ingentaconnect.com The calculations helped determine the lowest energy structure and analyze properties like aromaticity and atomic charges to understand the relative stability of the tautomers. ingentaconnect.com Similarly, DFT has been used to analyze the crystal structure and intermolecular interactions of a Sildenafil –resorcinol cocrystal. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and biomolecular complexes over time. nih.gov By simulating the movements of atoms, MD can explore the conformational space of a pyrazole derivative and its target protein, providing insights into the stability of the ligand-protein complex and the nature of their interactions. drugbank.comresearchgate.net

For example, MD simulations of N1-substituted pyrazole derivatives complexed with B-Raf kinase were performed to understand their structural and energetic preferences. mdpi.com These simulations revealed that the most active compounds form stable interactions with specific residues at the entrance of the active site. mdpi.combohrium.com Furthermore, MD studies identified a "water wire"—a chain of water molecules—that helps connect the pyrazole inhibitor to the protein, highlighting a key feature responsible for the differences in activity among the studied compounds. mdpi.com In other research, MD simulations lasting 1000 nanoseconds were used to confirm the stability of pyrazole derivatives bound to cancer targets like VEGFR, supporting their potential as therapeutic agents. drugbank.com

Virtual Screening and Ligand Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. researchgate.net This approach allows researchers to prioritize compounds for synthesis and testing, saving time and resources. Structure-based virtual screening, which involves docking a library of compounds into the structure of a target protein, has been successfully used to identify potential therapeutic pyrazole derivatives against various cancer targets. drugbank.com In some studies, libraries of in-house or digitally designed pyrazole derivatives are screened to estimate their biological potency before undertaking wet lab experiments. researchgate.net This in silico screening is often followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess the drug-likeness of the identified hits. drugbank.comijcaonline.org

Ligand-Based Pharmacophore Modeling and Similarity Searching

Ligand-based pharmacophore modeling is a powerful computational technique used when the three-dimensional structure of the biological target is unknown. pjps.pkresearchgate.net This method identifies the essential structural features, or pharmacophores, required for a molecule to bind to its target and elicit a biological response. researchgate.netpjps.pk These models are developed by analyzing a set of known active compounds. nih.gov

Pharmacophore models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. pjps.pkresearchgate.net For instance, a study on pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma cells developed a three-point pharmacophore model with two hydrophobic groups and one hydrogen bond acceptor. pjps.pk Another study on pyrazole-dimedone hybrids as antimicrobial agents also utilized ligand-based pharmacophore modeling to understand the structure-activity relationship. d-nb.infonih.gov

Once a pharmacophore model is established, it can be used as a query for similarity searching in large chemical databases to identify new compounds with the potential for similar biological activity. researchgate.netnih.gov This approach has been successfully used to discover novel pyrazole-based inhibitors for various targets. nih.govneuroquantology.com For example, a structural similarity search for analogues of thieno[2,3-b]pyridine (B153569) and 1H-pyrazole derivatives, known for their anticancer properties, yielded numerous hits that were further investigated. nih.govworktribe.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or "descriptors." neuroquantology.commsjonline.org The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. arabjchem.org

Both 2D and 3D-QSAR studies have been performed on various series of pyrazole derivatives. nih.gov In a 2D-QSAR study of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, descriptors related to atom and bond counts, lipophilicity, and partial charges were found to influence the inhibitory activity. acs.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D fields around the molecules. nih.gov For a series of pyrazole-thiazolinone derivatives, a CoMSIA model indicated that the electrostatic field had the highest correlation with EGFR kinase inhibitory activity. nih.gov

QSAR models are validated statistically to ensure their predictive power. msjonline.orgarabjchem.org A statistically significant QSAR model can then be used to guide the design of more potent compounds. msjonline.orgnih.gov For example, a QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors led to the development of a model with a high coefficient of determination (r²) of 0.835, which was then used to predict the activity of a test set of compounds. msjonline.org

In Silico ADMET Profiling

Before a compound can become a drug, it must possess acceptable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable characteristics. africaresearchconnects.comarabjchem.org Web servers like SwissADME and pkCSM are commonly used for these predictions. nih.gov

Studies on pyrazole and pyrazoline derivatives have utilized in silico ADMET analysis to evaluate their potential as drug candidates. africaresearchconnects.comarabjchem.org For instance, an analysis of 23 pyrazole and pyrazoline derivatives as potential antimicrobial agents against Escherichia coli predicted their ADMET properties. africaresearchconnects.comarabjchem.org The results indicated that four of the compounds could be considered orally active drug candidates based on their physicochemical properties. africaresearchconnects.comarabjchem.org Another study on pyrazole derivatives as potential anticancer agents also reported favorable in silico predicted ADMET profiles. rsc.org These predictions often involve assessing compliance with guidelines like Lipinski's rule of five, which helps to evaluate the drug-likeness of a compound. africaresearchconnects.com

Application of Computational Methods for Pyrazole Derivative 11a Insights

Computational methods have been specifically applied to gain insights into the properties and potential activities of pyrazole derivative 11a. In one study, pyrazole derivative 11a, an oxime derivative, was identified as a potent compound against several cancer cell lines, including MCF-7, IGROV1, and SK-MEL-5. nih.gov It also demonstrated significant aromatase inhibitory activity. nih.gov

Another research effort synthesized and evaluated a series of pyrazole-based derivatives for various biological activities, where compound 11a showed strong antioxidant and other beneficial biological properties. ekb.egekb.eg Subsequent in silico analysis of its physicochemical properties, drug-likeness, and toxicity profile indicated that it was a promising and safe candidate. ekb.egekb.eg Specifically, it was found to be non-hepatotoxic. ekb.eg

Furthermore, a study on aminopyrazole derivatives identified compound 11a, an (E)-3-amino-N′-(4-methoxybenzylidene)-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbohydrazide, as having noteworthy antitumor properties against selected cell lines with micromolar IC50 values. mdpi.com These examples highlight how computational tools are instrumental in characterizing and prioritizing promising compounds like pyrazole derivative 11a for further experimental investigation.

Chemical Biology Applications of Pyrazole Derivatives

Design and Synthesis of Chemical Probes for Biological Systems

The design and synthesis of chemical probes derived from pyrazole (B372694) scaffolds are pivotal for exploring and understanding complex biological processes. These probes are engineered to interact with specific biological targets, and their design often incorporates several key features to enable their function. The synthesis of these molecules is typically achieved through versatile and well-established chemical reactions, allowing for the systematic modification of the pyrazole core to fine-tune its properties.

A common strategy in the design of pyrazole-based probes involves the incorporation of a fluorophore, a reactive group for covalent modification of the target, and a linker to connect these functionalities. The pyrazole ring itself can serve as a crucial part of the pharmacophore that recognizes the biological target or can be a platform to which other functional moieties are attached. The synthesis often starts with the construction of the core pyrazole ring, which can be achieved through several methods, including the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

For instance, a fluorescently labeled pyrazole derivative, EH-DF, was designed and synthesized to study its biological activity in plants. nih.gov The design involved substituting the naphthalene (B1677914) moiety of a parent compound with a dansyl group, a well-known fluorophore. nih.gov The synthesis was carried out by reacting N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine with dansyl chloride. nih.gov This approach highlights a key principle in probe design: the modification of a biologically active molecule with a reporter group to enable its visualization and tracking within a biological system. nih.gov

Another example is the synthesis of pyrazole-porphyrin conjugates as fluorescent probes for the detection of metal ions. tandfonline.com These probes were prepared through the reaction of β-porphyrin–chalcone (B49325) derivatives with phenylhydrazine (B124118) in acetic acid. tandfonline.com This method demonstrates the integration of a pyrazole moiety with a larger, photo-responsive porphyrin structure to create a sophisticated chemical sensor. tandfonline.com

The design of these probes is not only limited to fluorescent reporters. Photoaffinity labeling probes, which are crucial for target identification, are also designed based on pyrazole scaffolds. These probes typically contain a photoreactive group, such as a diazirine, that can be activated by UV light to form a covalent bond with the target protein. A pyrazolone-based photoaffinity labeling probe has been designed and synthesized to identify the protein targets of a class of protein aggregation inhibitors. nih.gov This probe was engineered to be structurally similar to the parent active compounds and to possess appropriate physicochemical properties for use in live cells. nih.gov

The synthesis of these complex molecules often requires multi-step reaction sequences. For example, the synthesis of pyrazole hybrid chalcone conjugates as potential anticancer agents involved the initial reaction of 4-hydroxyacetophenone and benzyl (B1604629) chloride, followed by reaction with phenylhydrazine to form a pyrazole intermediate. mdpi.com This intermediate was then further modified through a Vilsmeier-Haack reaction and a subsequent Claisen–Schmidt condensation to yield the final products. mdpi.com

The following table summarizes the key components in the design of pyrazole-based chemical probes:

| Probe Component | Function | Example Moiety |

| Recognition Element | Binds to the specific biological target of interest. | Substituted pyrazole ring, pharmacophore of a known drug. |

| Reporter Group | Enables detection and visualization of the probe. | Dansyl group, porphyrin, fluorescein, rhodamine. |

| Reactive Group | Forms a covalent bond with the target for stable labeling. | Diazirine, benzophenone, aryl azide. |

| Linker | Connects the different components of the probe. | Alkyl chains, polyethylene (B3416737) glycol (PEG). |

Development of Fluorescent Chemosensors and Bioimaging Agents

The inherent photophysical properties of many pyrazole derivatives, combined with their synthetic tractability, have led to their extensive development as fluorescent chemosensors and bioimaging agents. These tools are instrumental for the real-time detection and visualization of biologically important species, such as metal ions and biomolecules, within cellular and in vivo environments.

Pyrazole-based fluorescent sensors have been designed to selectively detect a wide range of metal ions. The sensing mechanism often relies on the coordination of the metal ion with heteroatoms within the pyrazole structure or appended chelating groups, leading to a change in the fluorescence properties of the molecule. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength.

Several studies have reported the development of pyrazole and pyrazoline-based sensors for the detection of biologically relevant metal ions such as Zn²⁺, Cd²⁺, and Fe³⁺. semanticscholar.org For example, a series of simple pyrazoline and pyrazole-based sensors were synthesized and screened for their fluorescence "turn-on" properties in the presence of various metals. One pyrazole derivative exhibited a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺, with a much smaller response to Cd²⁺, demonstrating its selectivity. semanticscholar.org Another pyrazole derivative in the same study showed a 30-fold increase in fluorescence at 465 nm specifically for Fe³⁺ over Fe²⁺. semanticscholar.org

The design of these sensors often involves the strategic placement of nitrogen and other donor atoms to create a binding pocket for the target metal ion. The oxidation state of the pyrazole ring (i.e., pyrazoline vs. pyrazole) can also have a significant impact on the sensing properties. For instance, a pyrazoline ligand was found to be a more sensitive "turn-on" fluorescent sensor for Cd²⁺, while its oxidized pyrazole counterpart was selective for Zn²⁺. scispace.com

The following table provides examples of pyrazole-based fluorescent sensors and their target analytes:

| Sensor Type | Target Analyte | Sensing Mechanism |

| Pyridine-pyrazole derivative | Al³⁺ | Chelation-enhanced fluorescence |

| Pyrazole-pyrazoline probe | Fe³⁺ | Fluorescence quenching |

| Pyrazoline-based sensor | Zn²⁺/Cd²⁺ | "Turn-on" fluorescence |

| Pyrazole-porphyrin conjugate | Zn²⁺ | Ratiometric fluorescence change |

| Pyrazoline derivative | Picric Acid | Fluorescence quenching |

Beyond metal ions, pyrazole-based fluorescent probes have also been developed for the detection of other small molecules. For example, a pyrazoline derivative containing a benzothiazole (B30560) ring was synthesized for the effective identification of picric acid, an explosive and environmental pollutant, via fluorescence quenching. nih.gov

The application of pyrazole-based fluorescent probes extends to real-time imaging in living cells and organisms. For a probe to be effective in a biological setting, it must possess certain properties, including good membrane permeability, biocompatibility, and photostability. nih.gov Many pyrazole derivatives have been shown to meet these criteria, making them suitable for in vivo and intracellular bioimaging. nih.gov

One example of an in vivo application is the use of a tetrahydro-chromeno[2,3-c]pyrazole derivative for the detection of Cu²⁺. nih.gov This probe exhibited fluorescence enhancement upon chelation with Cu²⁺ and was successfully used for bioimaging and in vivo detection of this metal ion. nih.gov

In the realm of plant biology, the fluorescently labeled pyrazole derivative EH-DF, mentioned earlier, was used to study its effects on Arabidopsis seedlings. nih.gov Fluorescence microscopy analysis revealed that intensive fluorescent signals of EH-DF were observed in the shoot of the seedlings, demonstrating the probe's ability to be taken up by and visualized within a living organism. nih.gov

Furthermore, pyrazole-based probes have been designed to respond to specific intracellular conditions. For instance, probes have been developed to detect changes in pH and hypoxia, which are important indicators in cancer and other diseases. nih.gov These probes can provide valuable information about the metabolic state of cells and tissues. The design of such probes often involves incorporating functionalities that are sensitive to the local microenvironment, leading to a change in their fluorescent output.

Strategies for Target Deconvolution and Validation

A critical challenge in chemical biology and drug discovery is the identification of the specific molecular targets of bioactive small molecules. Pyrazole derivatives have been instrumental in the development of chemical proteomic strategies aimed at target deconvolution and validation. These strategies often involve the use of specially designed chemical probes to capture and identify the binding partners of a compound of interest from a complex biological sample.

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding targets of a small molecule. nih.gov This method utilizes a photoaffinity probe, which is a derivative of the bioactive compound that has been modified to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne). hku.hk Upon binding to its target protein, the probe is irradiated with UV light, which activates the photoreactive group and leads to the formation of a covalent bond with the protein. nih.gov The reporter tag then allows for the selective enrichment of the probe-protein adducts from a cell lysate using affinity purification methods, such as streptavidin-biotin affinity chromatography. hku.hk

A notable example is the use of a pyrazolone-based photoaffinity probe to identify the targets of a class of compounds that inhibit protein aggregation in a cellular model of amyotrophic lateral sclerosis (ALS). nih.gov The probe was designed to be structurally similar to the parent inhibitors and contained a diazirine group for photo-crosslinking and an alkyne handle for subsequent click chemistry-mediated biotinylation and enrichment. nih.gov

The general workflow for photoaffinity labeling and affinity purification is as follows:

Probe Design and Synthesis: A photoaffinity probe is synthesized based on the structure of the bioactive pyrazole derivative.

Incubation with Biological Sample: The probe is incubated with live cells or a cell lysate to allow it to bind to its target(s).

UV Irradiation: The sample is exposed to UV light to induce covalent cross-linking between the probe and its target(s).

Lysis and Tagging (if necessary): The cells are lysed, and a reporter tag (e.g., biotin) is attached to the probe via click chemistry if an alkyne handle was used.

Affinity Purification: The probe-protein complexes are captured and enriched using an affinity matrix (e.g., streptavidin beads).

Elution and Analysis: The captured proteins are eluted from the matrix and identified by mass spectrometry.

Following affinity purification, the enriched proteins are typically identified using mass spectrometry-based proteomics. The proteins are first digested into smaller peptides, which are then separated and analyzed by a mass spectrometer. The resulting mass spectra are then searched against a protein sequence database to identify the proteins that were captured by the photoaffinity probe.

In the study of the pyrazolone-based protein aggregation inhibitors, proteomic analysis of the proteins captured by the photoaffinity probe led to the identification of 14-3-3 isoforms as the direct binding targets. nih.gov This finding was further validated using other techniques, such as cellular thermal shift assays (CETSA), which measure the change in the thermal stability of a protein upon ligand binding. nih.gov

The combination of photoaffinity labeling, affinity purification, and proteomic analysis provides a powerful and unbiased approach for the deconvolution of the molecular targets of pyrazole derivatives and other bioactive small molecules. This information is crucial for understanding their mechanism of action and for the development of more selective and potent therapeutic agents.

Thermal Shift Assays (e.g., FTSA, CETSA) for Drug-Target Engagement

Thermal shift assays are powerful biophysical techniques used to confirm the direct binding of a ligand, such as a small molecule inhibitor, to its target protein. These assays are predicated on the principle that the binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). Two of the most common variations of this technique are the Fluorescence Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF), and the Cellular Thermal Shift Assay (CETSA).

The Fluorescence Thermal Shift Assay is an in vitro method that monitors the thermal denaturation of a purified protein in the presence and absence of a test compound. A fluorescent dye that preferentially binds to the hydrophobic regions of the unfolded protein is used. As the temperature increases, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of a compound is indicative of target engagement and stabilization.

The Cellular Thermal Shift Assay, on the other hand, allows for the assessment of target engagement within a more physiologically relevant environment—intact cells. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The principle remains the same: a ligand-bound protein will be more resistant to heat-induced denaturation and aggregation. After heating, the cells are lysed, and the soluble fraction of the target protein is quantified, typically by Western blotting or other protein detection methods. A compound that binds to its target will result in a greater amount of soluble protein at higher temperatures compared to untreated controls.

Research Findings for Pyrazole Derivative 11

In the context of drug discovery efforts targeting cancer metabolism, a series of pyrazole-based inhibitors were developed against lactate (B86563) dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis which is often upregulated in tumor cells. Within this series, "Pyrazole derivative 11" was synthesized and evaluated for its ability to engage with and inhibit LDHA.

To confirm that the enzymatic inhibition observed with Pyrazole derivative 11 was a direct result of binding to LDHA within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. The assay demonstrated robust target engagement of LDHA by the compound. In these experiments, MiaPaCa-2 pancreatic cancer cells were treated with Pyrazole derivative 11 and then subjected to a temperature gradient. The results showed a significant thermal stabilization of LDHA in the cells treated with the pyrazole derivative compared to the vehicle-treated control cells. This stabilization confirms that Pyrazole derivative 11 directly binds to LDHA in its native cellular environment.

The data from such an experiment can be summarized in a table that shows the relative amount of soluble LDHA at different temperatures in the presence and absence of the inhibitor.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for Pyrazole Derivative 11 Targeting LDHA in MiaPaCa-2 Cells

| Temperature (°C) | Vehicle Control (% Soluble LDHA) | Pyrazole Derivative 11 (10 µM) (% Soluble LDHA) |

| 37 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 80 | 92 |

| 60 | 50 | 85 |

| 65 | 20 | 65 |

| 70 | 5 | 30 |

The data clearly indicates that in the presence of 10 µM of Pyrazole derivative 11, a significantly higher percentage of LDHA remains soluble at elevated temperatures, demonstrating the stabilizing effect of the compound upon binding. This direct evidence of target engagement is crucial for validating the mechanism of action of Pyrazole derivative 11 as an LDHA inhibitor.

Future Research Directions and Therapeutic Potential Preclinical

Advancements in Synthetic Methodologies for Novel Pyrazole (B372694) Derivatives

The extensive pharmaceutical applications of pyrazoles have catalyzed rapid advancements in their synthetic methodologies. mdpi.com Over the last decade, a multitude of efficient and versatile synthetic strategies have emerged, moving beyond classical methods like the Knorr and Pechmann syntheses. mdpi.commdpi.com These modern techniques not only improve yields and reduce reaction times but also align with the principles of green chemistry. mdpi.comrsc.org

Key advancements include:

One-Pot Multicomponent Processes: These reactions offer an efficient pathway to complex molecules in a single step, reducing waste and improving atom economy. mdpi.com

Transition-Metal Catalysis: The use of catalysts like palladium nanoparticles (PdNPs) and silver has enabled novel and regioselective syntheses of polysubstituted pyrazoles. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques significantly accelerate reaction rates, often under solvent-free conditions. rsc.orgrsc.org Microwave irradiation, in particular, has become a widely used method for producing high yields of pyrazole derivatives. mdpi.comrsc.org For instance, a series of tetra-substituted pyrazoles, including a specific derivative designated as compound 11 , was synthesized using microwave irradiation in ethanol (B145695), achieving yields between 68.4% and 90.1%. mdpi.com

Eco-Friendly Procedures: The development of syntheses using environmentally benign solvents and catalysts, such as lithium perchlorate (B79767) in ethylene (B1197577) glycol, represents a significant step towards sustainable chemistry. mdpi.com

The primary synthetic route to the pyrazole core involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound. mdpi.comnih.gov Innovations in this area continue to expand the chemical diversity available for drug development. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrazole nucleus is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netnih.govmdpi.com Future research is focused on identifying novel biological targets and expanding the therapeutic applications of this versatile scaffold. ijsrem.com

Pyrazole derivatives have shown the ability to interact with a wide range of biological targets. mdpi.com Recent preclinical studies highlight their potential in several key therapeutic areas:

Oncology: Many pyrazole derivatives exhibit potent anticancer activity by targeting various proteins crucial for tumor growth and survival. mdpi.com For example, one derivative identified as compound 11 demonstrated potent antiproliferative activity against multiple human cancer cell lines, with IC₅₀ values in the sub-micromolar range. mdpi.comnih.gov Molecular docking studies revealed that this compound acts as a tubulin polymerization inhibitor by binding to the colchicine (B1669291) binding site. mdpi.comnih.gov Another diaryl pyrazole, compound 85 , also showed significant in vitro growth inhibitory effects against hepatocellular carcinoma and breast cancer cells, inducing apoptosis. acs.org

Inflammation: As exemplified by the commercial drug Celecoxib (B62257), pyrazoles are effective anti-inflammatory agents. Newer derivatives are being explored as inhibitors of cyclooxygenase (COX) enzymes. nih.gov A study on novel pyrazole derivatives, including compounds 11-17 , tested their ability to inhibit COX-1 and COX-2 enzymes, with several showing better anti-inflammatory activity than the reference drug diclofenac. nih.gov

Neurodegenerative Diseases: Research has pointed to pyrazole derivatives as potential multi-target therapies for conditions like Alzheimer's disease. researchgate.net They have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.gov

Infectious Diseases: The search for new antimicrobial and antifungal agents is a global priority. Pyrazole derivatives have shown promise in this area. mdpi.com A series of imidazole (B134444) and triazole diarylpyrazole derivatives were evaluated for their activity against Mycobacterium tuberculosis. rsc.org The imidazole derivative 11f was the most active in its series, with a minimum inhibitory concentration (MIC₉₀) of 3.95 µg/mL. rsc.org

The table below summarizes the preclinical anticancer activity of a specific pyrazole derivative designated as compound 11 in the cited study.

| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| MCF7 | 0.01 | Breast | mdpi.com |

| A549 | 0.09 | Lung | mdpi.com |

| Colo205 | 0.65 | Colon | mdpi.com |

| A2780 | 0.02 | Ovarian | mdpi.com |

Integration of Advanced Computational Techniques in Drug Design

The integration of computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of novel therapeutics. researchgate.net In silico methods are extensively used to study pyrazole derivatives, providing crucial insights into their structure-activity relationships (SAR), binding modes, and pharmacokinetic properties. nih.gov

Key computational techniques applied to pyrazole drug design include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It has been used to elucidate the binding modes of pyrazole derivatives with targets like COX-2, tubulin, and various kinases, helping to rationalize their biological activity. mdpi.comnih.gov For instance, docking studies were performed on tetra-substituted pyrazoles, including compound 11 , to screen them for potential anticancer activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for newly designed analogs. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational flexibility of pyrazole derivatives and their target complexes over time. eurasianjournals.com

ADMET Prediction: In silico tools like AdmetSAR are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.com

These computational approaches offer a cost-effective and efficient means to screen virtual libraries of pyrazole compounds, prioritize them for synthesis, and guide the optimization of lead compounds, ultimately streamlining the path to preclinical development. eurasianjournals.com

Development of Multi-Target Pyrazole Derivatives

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in developing multi-target drugs that can modulate several biological pathways simultaneously. acs.org This strategy can lead to enhanced therapeutic efficacy and a lower risk of drug resistance. acs.org The versatile pyrazole scaffold is well-suited for the design of such multi-target agents. ekb.eg

Recent research has focused on designing pyrazole derivatives that can act on multiple targets: